1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride
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Overview
Description
1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine: Another piperazine derivative with anticancer properties.
Piperazine-linked bisanthrapyrazole: Known for its anticancer activity.
5-hydroxy-chromenone piperazine: Used in cancer research.
Uniqueness
1-cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride is unique due to its specific substitution pattern and the presence of both cyclopropanecarbonyl and imidazole groups. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Biological Activity
1-Cyclopropanecarbonyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and cannabinoid receptor modulation. This article reviews the available literature on its biological activity, including cytotoxic effects on cancer cells and interactions with cannabinoid receptors.
Chemical Structure
The compound can be represented by the following structure:
This molecular formula indicates the presence of a piperazine ring, an imidazole moiety, and a cyclopropanecarbonyl group, which are critical for its biological interactions.
Cytotoxicity
Research has demonstrated that derivatives of piperazine, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study analyzing a series of piperazine derivatives, substantial growth inhibition was observed across multiple cancer types:
Cancer Type | Cell Lines | Activity |
---|---|---|
Liver | HUH7, HEPG2 | Significant inhibition |
Breast | MCF7, T47D | Significant inhibition |
Colon | HCT-116 | Moderate inhibition |
Gastric | KATO-3 | Moderate inhibition |
Endometrial | MFE-296 | Significant inhibition |
These findings suggest that the compound may be effective in targeting cancer cell proliferation through mechanisms that warrant further investigation .
Cannabinoid Receptor Interaction
The compound's structure suggests potential activity as a cannabinoid receptor modulator. Compounds with similar structural features have been studied for their ability to act as agonists or antagonists at cannabinoid receptors, particularly CB1 and CB2. A notable study highlighted that certain piperazine derivatives exhibited selective binding affinities, which could lead to therapeutic applications in pain management and obesity treatments .
Case Study 1: Cancer Cell Lines
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The study utilized time-dependent analysis to confirm the stability and sustained efficacy of the compound over extended periods. Notably, the compound showed promise against resistant cancer types, suggesting potential for development as a chemotherapeutic agent .
Case Study 2: Cannabinoid Receptor Modulation
A comparative analysis of cannabinoid receptor modulators revealed that compounds with similar imidazole-piperazine scaffolds exhibited varying degrees of receptor affinity and functional activity. This case study emphasized the need for further pharmacological profiling of this compound to elucidate its mechanism of action at cannabinoid receptors and its potential therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
cyclopropyl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-14-2-6-16(7-3-14)22-9-8-19-18(22)21-12-10-20(11-13-21)17(23)15-4-5-15;/h2-3,6-9,15H,4-5,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKZAHGWADAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.